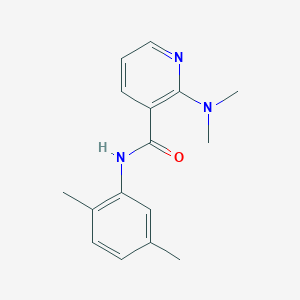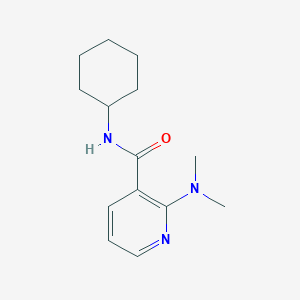
2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide, also known as DMXAA or Vadimezan, is a small molecule drug that has been extensively studied for its anti-tumor properties. DMXAA was first synthesized in 1994 by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies, with researchers investigating its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Mecanismo De Acción
2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide works by activating the innate immune system, specifically by stimulating the production of interferon-alpha and tumor necrosis factor-alpha. These cytokines then activate immune cells such as macrophages and natural killer cells, which in turn attack and destroy tumor cells. This compound also targets the tumor vasculature, causing blood vessels to collapse and leading to tumor cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, this compound has been shown to increase the production of nitric oxide, a molecule that plays a key role in regulating blood flow and blood pressure. This compound has also been shown to increase the production of reactive oxygen species, which can have both pro- and anti-tumor effects depending on the context.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it relatively inexpensive and accessible for researchers. This compound also has a well-characterized mechanism of action and has been extensively studied in preclinical models of cancer.
However, there are also limitations to using this compound in lab experiments. This compound has been shown to have variable efficacy depending on the tumor model and treatment regimen used, making it difficult to predict its effectiveness in human patients. Additionally, this compound has been shown to have some toxicity in preclinical models, which may limit its potential use in clinical settings.
Direcciones Futuras
There are several potential future directions for research on 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide. One area of interest is in combination therapy, where this compound is used in conjunction with other anti-cancer drugs to enhance their efficacy. Another potential direction is in developing new analogs of this compound that may have improved efficacy and reduced toxicity. Finally, there is interest in exploring the use of this compound in other disease contexts, such as infectious diseases or autoimmune disorders.
Métodos De Síntesis
2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylpyridine-3-carboxylic acid with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting intermediate is then reacted with 2,4-dimethylphenyl isocyanate to yield this compound.
Aplicaciones Científicas De Investigación
2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide has been extensively studied for its potential use in cancer treatment. Research has shown that this compound can selectively target and destroy tumor blood vessels, leading to tumor cell death. This compound has also been shown to stimulate the immune system, leading to increased anti-tumor activity.
Propiedades
IUPAC Name |
2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-7-8-14(12(2)10-11)18-16(20)13-6-5-9-17-15(13)19(3)4/h5-10H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTXXRFKGQHNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one](/img/structure/B7498120.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7498125.png)
![N-[3-[(2-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-5-methylthiophene-2-carboxamide](/img/structure/B7498139.png)

![[4-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7498162.png)



![N-[2-(3,4-diethoxyphenyl)ethyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498205.png)
![N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498213.png)
![N-[3-(methanesulfonamido)phenyl]propanamide](/img/structure/B7498216.png)
![2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide](/img/structure/B7498222.png)
![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B7498231.png)
![3-[(2-Bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7498238.png)
